molecular formula C17H10N6O2 B7533731 N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide

N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide

Cat. No. B7533731
M. Wt: 330.30 g/mol
InChI Key: WMPZPIVFYILTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide, also known as STING agonist, is a synthetic compound that has gained significant attention in the field of immunotherapy. It is a small molecule that activates the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response against viral and bacterial infections, as well as cancer.

Mechanism of Action

N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists bind to and activate the N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide receptor, which is located in the endoplasmic reticulum of immune cells. This leads to the recruitment and activation of TBK1 (Tank-binding kinase 1) and IRF3 (Interferon regulatory factor 3), which phosphorylate and activate downstream signaling molecules, including NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon regulatory factor 7). This results in the production of type I interferons and pro-inflammatory cytokines, which activate the immune response against cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have been shown to induce a robust immune response against cancer cells, leading to their elimination. They also enhance the activity of immune cells, including dendritic cells, natural killer cells, and T cells, which are involved in the recognition and elimination of cancer cells. N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have also been shown to enhance the efficacy of other cancer therapies, including checkpoint inhibitors and chemotherapy.

Advantages and Limitations for Lab Experiments

N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists are a valuable tool for studying the innate immune response and its role in cancer immunotherapy. They can be used to activate the N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide pathway in vitro and in vivo, allowing researchers to study the downstream effects on immune cells and cancer cells. However, N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists can be toxic at high concentrations and may have off-target effects, which need to be carefully evaluated.

Future Directions

There are several future directions for research on N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists, including:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Development of more potent and selective N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists with reduced toxicity and off-target effects.
3. Evaluation of the safety and efficacy of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists in clinical trials, including combination therapies with other cancer treatments.
4. Investigation of the mechanisms of resistance to N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists and development of strategies to overcome resistance.
5. Development of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists for the treatment of viral and bacterial infections.
6. Investigation of the role of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide in other diseases, including autoimmune disorders and inflammatory diseases.
In conclusion, N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists are a promising class of compounds with potential applications in cancer immunotherapy and other diseases. Further research is needed to optimize their synthesis, evaluate their safety and efficacy in clinical trials, and explore their potential in combination therapies.

Synthesis Methods

The synthesis of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonist involves several steps, including the coupling of 4-pyridin-3-yl-oxybenzoic acid with 4-aminobenzonitrile, followed by the cyclization of the resulting intermediate with 5-cyanimidazole. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have been extensively studied for their potential in cancer immunotherapy. They activate the innate immune response, leading to the production of type I interferons and pro-inflammatory cytokines. This, in turn, leads to the activation of T cells, which can recognize and eliminate cancer cells. N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have shown promising results in preclinical studies, and several clinical trials are underway to evaluate their safety and efficacy in cancer patients.

properties

IUPAC Name

N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N6O2/c18-8-14-15(9-19)22-17(21-14)23-16(24)11-3-5-12(6-4-11)25-13-2-1-7-20-10-13/h1-7,10H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPZPIVFYILTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=C(N3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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